B1575985 Raniseptin-3

Raniseptin-3

货号: B1575985
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Raniseptin-3 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Raniseptin-3, and how are they experimentally determined?

  • Methodological Answer : this compound's properties include a calculated mass of 2958.77 Da and observed mass of 2958.7 Da via mass spectrometry (MS), a net charge of +4 (determined by electrophoresis or titration), and hydrophobic face "VIPWVVLLA" analyzed via hydrophobicity plots. The Grand Average of Hydropathy (GRAVY) value of 0.300 indicates moderate hydrophobicity, measured using computational tools like ProtParam . Experimental validation involves reverse-phase HPLC for purity assessment and circular dichroism for secondary structure analysis.

Q. What methodologies are commonly employed to assess the antimicrobial efficacy of this compound in vitro?

  • Methodological Answer : Standard assays include broth microdilution (to determine minimum inhibitory concentrations, MICs) against Gram-positive/negative bacteria, hemolysis assays (to evaluate mammalian cell toxicity), and time-kill kinetics. For example, this compound's activity is tested at varying pH levels to mimic physiological conditions. Data interpretation requires normalization to controls (e.g., peptide-free solutions) and statistical validation via ANOVA or t-tests .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between observed and calculated molecular masses of this compound in mass spectrometry analyses?

  • Methodological Answer : Discrepancies (e.g., observed vs. theoretical mass) may arise from post-translational modifications (PTMs), isotopic distributions, or ionization artifacts. To resolve this, perform tandem MS (MS/MS) for fragmentation patterns, enzymatic digestion (e.g., trypsin) for peptide mapping, or de novo sequencing. For instance, a 0.07 Da difference in this compound could indicate isotopic variance or adduct formation, requiring high-resolution MS (HRMS) for clarification .

Q. What experimental strategies are recommended to elucidate the structure-function relationship of this compound’s hydrophobic domains?

  • Methodological Answer : Use alanine-scanning mutagenesis to systematically replace residues in the hydrophobic face (e.g., "VIPWVVLLA") and measure antimicrobial activity changes. Pair this with molecular dynamics simulations to model membrane interactions. For example, reducing hydrophobicity (lower GRAVY values) correlates with diminished membrane disruption, validated via liposome leakage assays .

Q. How should conflicting data on this compound’s cytotoxicity be addressed in preclinical studies?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., cell line susceptibility, peptide concentration ranges). Standardize protocols using ISO-certified cell lines (e.g., HEK293 for non-malignant cells) and cross-validate with multiple assays (hemolysis, MTT, and LDH release). Meta-analyses of published IC₅₀ values can identify trends or outliers, requiring transparency in reporting experimental conditions (e.g., serum content, incubation time) .

Q. What computational and experimental approaches integrate to predict this compound’s interaction with microbial membranes?

  • Methodological Answer : Combine molecular docking (e.g., using AutoDock Vina) with bilayer lipid membrane (BLM) electrophysiology. For instance, this compound’s +4 charge facilitates electrostatic binding to anionic phospholipids, while hydrophobic residues insert into lipid tails. Validate predictions via neutron reflectometry or fluorescence anisotropy .

Q. Data Interpretation & Reproducibility

Q. What statistical frameworks are essential for robust analysis of this compound’s dose-response curves in antimicrobial assays?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate MICs and Hill slopes. Report confidence intervals and p-values for inter-group comparisons. For reproducibility, adhere to MIAMI guidelines (Minimum Information About Antimicrobial Bioassays), including raw data deposition in repositories like Zenodo .

Q. How can researchers ensure reproducibility in synthesizing and purifying this compound across laboratories?

  • Methodological Answer : Document solid-phase peptide synthesis (SPPS) parameters: resin type (e.g., Wang resin), coupling reagents (HBTU/HOBt), and cleavage conditions (TFA:thioanisole:EDT:H₂O, 90:5:3:2). Purity thresholds (≥95% via HPLC) and MS spectra must be shared in supplemental files. Cross-lab validation via round-robin testing reduces batch variability .

Q. Literature & Knowledge Gaps

Q. What gaps exist in understanding this compound’s mechanism of action compared to homologs like Raniseptin-6?

  • Methodological Answer : While both peptides share a +4 charge, Raniseptin-6’s lower GRAVY (0.169 vs. 0.300) suggests divergent membrane interaction modes. Address this via comparative transcriptomics (e.g., RNA-seq of treated bacteria) to identify unique pathways affected by each peptide. Cite structural studies (e.g., NMR for 3D conformation) to explain functional differences .

Q. How should researchers design studies to explore this compound’s potential synergy with conventional antibiotics?

  • Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy (FICI ≤0.5) requires mechanistic follow-up (e.g., membrane permeability assays with ethidium bromide uptake). Prioritize combinations showing reduced cytotoxicity in primary cell models .

属性

生物活性

Antibacterial

序列

AWLDKLKSIGKVVGKVAIGVAKNLLNPQ

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。